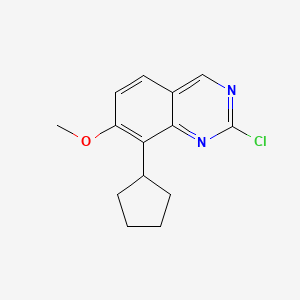

2-Chloro-8-cyclopentyl-7-methoxyquinazoline

Description

Overview of Quinazoline (B50416) Heterocycles

Quinazoline is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. evitachem.comresearchgate.net This fused ring system, with the chemical formula C₈H₆N₂, is also known as 1,3-diazanaphthalene. researchgate.net The arrangement of the two nitrogen atoms in the pyrimidine ring creates a structure that is a "privileged scaffold" in medicinal chemistry. evitachem.comnih.gov This term signifies that the quinazoline core is a versatile framework capable of interacting with a diverse range of biological targets, making it a valuable starting point for the development of new drugs. evitachem.comnih.gov

The chemical properties of the quinazoline ring are influenced by the fusion of the benzene and pyrimidine rings. The two nitrogen atoms are not equivalent, which affects the reactivity and bonding characteristics of the molecule. evitachem.com Modifications can be made at various positions on the quinazoline nucleus, with substitutions at positions 2, 4, 6, 7, and 8 being common in the design of pharmacologically active compounds. evitachem.com These substitutions significantly alter the physicochemical properties of the molecule, such as its lipophilicity, solubility, and electronic distribution, which in turn modulates its biological activity. evitachem.com

Historical Context of Quinazoline Derivatives in Medicinal Chemistry

The history of quinazoline in medicinal chemistry began with its first synthesis. The first derivative was synthesized in 1869 by Griess et al. through a condensation reaction. nih.gov However, the name "quinazoline" was proposed later, in 1887. evitachem.com The synthesis of the parent quinazoline compound was first reported in 1895 by August Bischler and Lang via the decarboxylation of a 2-carboxy derivative. researchgate.net Another key synthetic milestone was the Niementowski synthesis, which involves the treatment of anthranilic acid with an amide to produce 4-oxo-3,4-dihydroquinazolines. researchgate.net

The therapeutic potential of quinazolines began to be recognized with the discovery of naturally occurring alkaloids containing this scaffold. One of the earliest identified was Vasicine (Peganine), isolated from the plant Adhatoda vasica. researchgate.net Over the last few decades, extensive research has led to the development of numerous synthetic quinazoline derivatives with a wide array of pharmacological activities. This has culminated in the approval of several quinazoline-based drugs for clinical use, particularly in the field of oncology, such as Gefitinib (B1684475) and Vandetanib, which act as tyrosine kinase inhibitors. scispace.com

General Significance of Substituted Quinazolines in Biological Systems

The significance of substituted quinazolines in biological systems is vast and well-documented. Their "privileged" status stems from their ability to mimic the structures of endogenous molecules and interact with a multitude of biological targets. evitachem.comnih.gov This has led to the discovery of quinazoline derivatives with a broad spectrum of pharmacological activities.

These activities include, but are not limited to:

Anticancer: Many quinazoline derivatives have been extensively studied as anticancer agents. scispace.comsemanticscholar.org They can induce apoptosis (programmed cell death) and inhibit key enzymes involved in cancer cell proliferation, such as tyrosine kinases and dihydrofolate reductase. scispace.comrroij.com

Anti-inflammatory: Certain substituted quinazolines have demonstrated potent anti-inflammatory properties. nih.gov

Antimicrobial: The quinazoline scaffold is found in compounds with activity against bacteria, fungi, and other microbes. nih.gov

Antiviral: Research has identified quinazoline derivatives with potential antiviral applications. semanticscholar.org

Cardiovascular: Some derivatives have been investigated for their effects on the cardiovascular system, including antihypertensive activity. nih.govsemanticscholar.org

Central Nervous System (CNS): The lipophilic nature of some quinazolinones allows them to cross the blood-brain barrier, making them suitable candidates for targeting CNS disorders. evitachem.com Activities such as anticonvulsant and sedative-hypnotic effects have been reported. evitachem.comnih.gov

The diverse biological effects are a direct result of the various substituents attached to the core quinazoline structure. The strategic placement of different functional groups allows medicinal chemists to fine-tune the molecule's interaction with specific biological targets, thereby enhancing its therapeutic efficacy and selectivity. evitachem.com

Focus on: 2-Chloro-8-cyclopentyl-7-methoxyquinazoline

However, the compound is listed by some chemical suppliers, indicating its existence and potential availability for research purposes. The key identifier for this compound is its Chemical Abstracts Service (CAS) number.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Compound Name | This compound |

| CAS Number | 342801-27-8 evitachem.com |

Despite its listing in chemical catalogs, without published studies, any discussion of its potential research findings, detailed properties, or specific biological activities would be purely speculative. The absence of this compound in the scientific literature suggests it may be a novel chemical entity, a synthetic intermediate that has not been extensively studied in its own right, or a compound explored in proprietary research that has not been publicly disclosed.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-8-cyclopentyl-7-methoxyquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O/c1-18-11-7-6-10-8-16-14(15)17-13(10)12(11)9-4-2-3-5-9/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOHFZUUJOLANJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NC(=NC=C2C=C1)Cl)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies

Synthetic Methodologies for Quinazoline (B50416) Core Structures

The versatility of the quinazoline ring system has spurred the development of a multitude of synthetic routes. These can be broadly categorized into classical and contemporary methods, each with its own set of advantages and applications.

Historically significant and still widely employed, classical methods provide robust and reliable access to the quinazoline core. Two of the most prominent examples are the Niementowski and Friedländer syntheses.

The Niementowski quinazoline synthesis , first reported in 1895, involves the condensation of anthranilic acids with amides to yield 4-oxo-3,4-dihydroquinazolines (quinazolinones). wikipedia.orgchemeurope.comchempedia.info This method is particularly useful for preparing quinazolinones, which can then be further functionalized. wikipedia.org Although the original conditions often required high temperatures, modern modifications, such as the use of microwave irradiation, have significantly improved reaction times and yields. nih.gov

The Friedländer annulation , another cornerstone of quinoline (B57606) and quinazoline synthesis, typically involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. rsc.orgwikipedia.org This acid or base-catalyzed condensation provides direct access to the quinoline ring system, and variations of this reaction can be adapted for quinazoline synthesis.

A general representation of a classical approach to a quinazolinone, a common precursor to 2-chloroquinazolines, is depicted below:

| Reactant A | Reactant B | Conditions | Product |

| Substituted Anthranilic Acid | Formamide (B127407) | High Temperature or Microwave | Substituted Quinazolinone |

This interactive table illustrates a generalized classical synthesis.

The quest for more efficient, milder, and environmentally benign synthetic methods has led to a surge in innovative strategies for quinazoline synthesis. These contemporary approaches often employ transition metal catalysts or organocatalysts to achieve high levels of efficiency and functional group tolerance. mdpi.comfrontiersin.org

Transition metal-catalyzed reactions have emerged as powerful tools for C-H activation and cross-coupling reactions, enabling the construction of the quinazoline ring from readily available starting materials. mdpi.com Catalysts based on copper, iron, palladium, and ruthenium have been successfully employed in the synthesis of quinazolines through various pathways, including aerobic oxidation and dehydrogenative coupling. organic-chemistry.orgnih.govarabjchem.org For instance, copper-catalyzed aerobic oxidative cyclization has been shown to be an effective method for synthesizing quinazolines from 2-aminobenzylamines and aldehydes. organic-chemistry.org

Organocatalysis , which utilizes small organic molecules as catalysts, offers a metal-free alternative for quinazoline synthesis. frontiersin.org Acid and base catalysts, such as p-toluenesulfonic acid (p-TSA) and 1,4-diazabicyclo[2.2.2]octane (DABCO), have been used to promote the cyclization reactions leading to the quinazoline core under milder conditions. frontiersin.org

| Catalytic System | Starting Materials | Key Features |

| Copper (Cu) Catalysis | 2-Aminobenzylamines and Aldehydes | Aerobic oxidation, good functional group tolerance. organic-chemistry.org |

| Iron (Fe) Catalysis | 2-Alkylamino N-H Ketimines | C(sp3)-H oxidation, intramolecular C-N bond formation. arabjchem.org |

| Organocatalysis (e.g., DABCO) | 2-Fluorobenzaldehyde and 2-Aminopyridines | Metal-free, oxidative cyclization. frontiersin.org |

This interactive table summarizes key features of contemporary quinazoline synthesis methods.

Targeted Synthesis of 2-Chloro-8-cyclopentyl-7-methoxyquinazoline

While a specific, documented synthesis for this compound is not readily found in widely available literature, a plausible synthetic route can be devised based on established methodologies for analogous structures. The synthesis would logically proceed through the preparation of a key intermediate, a substituted quinazolinone, followed by chlorination.

The retrosynthetic analysis of the target compound points towards two primary precursors: a substituted anthranilic acid derivative and a source for the C2 carbon and nitrogen atoms. A logical starting point would be 2-amino-5-cyclopentyl-4-methoxybenzoic acid . This precursor contains the necessary cyclopentyl and methoxy (B1213986) groups at the desired positions on the benzene (B151609) ring. The second component would typically be a simple C1 source like formamide or a related reagent.

The preparation of the substituted anthranilic acid itself would likely involve multiple steps, starting from a commercially available substituted benzene derivative. The introduction of the cyclopentyl and methoxy groups would be achieved through standard organic transformations, the specifics of which would depend on the chosen starting material. The use of protective groups might be necessary to ensure the desired regioselectivity during these transformations. booksoup.comwiley-vch.dewiley.comkcl.ac.ukgms.sg

The synthesis of the quinazolinone intermediate, 8-cyclopentyl-7-methoxyquinazolin-4(3H)-one , would likely be achieved through a modified Niementowski reaction. The 2-amino-5-cyclopentyl-4-methoxybenzoic acid would be reacted with formamide, potentially under microwave irradiation to accelerate the reaction and improve the yield.

Once the quinazolinone is obtained, the final step is the introduction of the chlorine atom at the 2-position. This is a common transformation for quinazolinones and can be achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or a mixture of triphenylphosphine (B44618) and a chlorine source like trichloroisocyanuric acid. chemicalbook.com

A proposed reaction scheme is as follows:

| Step | Reactants | Reagents | Product |

| 1 | 2-amino-5-cyclopentyl-4-methoxybenzoic acid, Formamide | Microwave | 8-cyclopentyl-7-methoxyquinazolin-4(3H)-one |

| 2 | 8-cyclopentyl-7-methoxyquinazolin-4(3H)-one | POCl₃ | This compound |

This interactive table outlines a proposed two-step synthesis for the target compound.

Optimization of this synthesis would involve screening different solvents, reaction times, and temperatures for each step. The choice of chlorinating agent and the conditions for the chlorination step would also be critical to maximize the yield and minimize the formation of byproducts.

Following the synthesis, the crude product would require purification to obtain a research-grade sample. Standard laboratory techniques would be employed for this purpose.

Purification would typically involve column chromatography on silica (B1680970) gel. The choice of eluent would be determined through thin-layer chromatography (TLC) analysis to achieve optimal separation of the desired product from any unreacted starting materials or byproducts. Recrystallization from a suitable solvent system could also be employed as a final purification step to obtain a highly pure crystalline solid.

Characterization of the purified this compound would be essential to confirm its identity and purity. A combination of spectroscopic techniques would be used:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would be used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.

Mass Spectrometry (MS) would be used to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Infrared (IR) spectroscopy would be used to identify the functional groups present in the molecule.

The purity of the final compound would be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the compound's properties.

Derivatization and Analog Generation of this compound

The generation of analogs from this compound is a key step in lead optimization and the development of novel chemical entities. This process involves a variety of synthetic strategies aimed at modifying the core structure to investigate structure-activity relationships (SAR).

The structural modification of this compound can be systematically approached by targeting its key positions. The chloro group at the C2-position is highly susceptible to nucleophilic substitution and cross-coupling reactions. The C8-cyclopentyl group can be altered to explore the impact of steric bulk and lipophilicity. The C7-methoxy group offers a site for functionalization through demethylation followed by the introduction of other substituents. These strategic modifications allow for a comprehensive exploration of the chemical space around this quinazoline scaffold.

The 2-chloro substituent on the quinazoline ring is a versatile handle for a wide array of chemical transformations, making it a primary site for derivatization.

One of the most common modifications is the nucleophilic aromatic substitution (SNAr) of the chloride. This can be achieved with a variety of nucleophiles, including amines, alcohols, and thiols, to introduce a diverse range of functional groups. For instance, reaction with primary or secondary amines can yield a library of 2-amino-8-cyclopentyl-7-methoxyquinazoline derivatives.

Another powerful tool for modification at the 2-position is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govwikipedia.orglibretexts.org This reaction allows for the formation of a carbon-carbon bond between the quinazoline core and a wide range of organoboron reagents, such as boronic acids and esters. wikipedia.org This strategy can be employed to introduce various aryl, heteroaryl, or alkyl groups at the 2-position, significantly expanding the structural diversity of the analogs. The general reactivity for coupling partners is R2–I > R2–OTf > R2–Br ≫ R2–Cl. wikipedia.org

| Reaction Type | Reagents | Product |

| Nucleophilic Aromatic Substitution | Primary/Secondary Amines (R1R2NH) | 2-(N,N-disubstituted amino)-8-cyclopentyl-7-methoxyquinazoline |

| Suzuki-Miyaura Coupling | Arylboronic acid (ArB(OH)2), Pd catalyst, base | 2-Aryl-8-cyclopentyl-7-methoxyquinazoline |

| Sonogashira Coupling | Terminal alkyne (RC≡CH), Pd/Cu catalyst, base | 2-Alkynyl-8-cyclopentyl-7-methoxyquinazoline |

| Buchwald-Hartwig Amination | Amine (RNH2), Pd catalyst, base | 2-Amino-8-cyclopentyl-7-methoxyquinazoline |

This table presents potential reaction types for the modification at the 2-position based on established quinazoline chemistry.

Modification of the 8-cyclopentyl group is more challenging and would likely require de novo synthesis of the quinazoline ring with a pre-functionalized cyclopentyl group or a different cycloalkyl group. This approach allows for the exploration of the impact of the size and nature of the substituent at the 8-position on the molecule's properties. For example, starting materials with cyclohexyl or cyclobutyl groups could be used in the initial synthesis to generate analogs with varied steric and electronic properties at this position.

| Modification Strategy | Description | Potential Analog |

| De Novo Synthesis | Utilization of starting materials with different cycloalkyl groups. | 2-Chloro-8-cyclohexyl-7-methoxyquinazoline |

| Functionalized Cyclopentyl Group | Incorporation of a cyclopentyl ring bearing functional groups (e.g., hydroxyl, amino) in the initial synthesis. | 2-Chloro-8-(hydroxycyclopentyl)-7-methoxyquinazoline |

This table outlines hypothetical strategies for altering the 8-cyclopentyl moiety.

The 7-methoxy group can be a key point for derivatization, primarily through demethylation to yield the corresponding 7-hydroxyquinazoline. This phenol (B47542) can then serve as a versatile intermediate for the introduction of a wide range of functional groups via etherification or esterification. Reagents such as boron tribromide (BBr3) or hydrobromic acid (HBr) are commonly used for the cleavage of aryl methyl ethers. The resulting hydroxyl group can then be reacted with various alkyl halides or acyl chlorides to generate a library of 7-O-substituted analogs.

| Reaction Step | Reagents | Intermediate/Product |

| Demethylation | Boron tribromide (BBr3) or Hydrobromic acid (HBr) | 2-Chloro-8-cyclopentyl-quinazoline-7-ol |

| Etherification | Alkyl halide (R-X), base | 2-Chloro-8-cyclopentyl-7-(alkoxy)quinazoline |

| Esterification | Acyl chloride (RCOCl), base | 2-Chloro-8-cyclopentyl-7-(acyloxy)quinazoline |

This table illustrates a potential two-step strategy for the functionalization of the 7-methoxy group.

The concept of molecular hybridization involves combining the this compound scaffold with other pharmacophoric moieties to create new hybrid molecules with potentially enhanced or novel biological activities. tandfonline.comnih.gov This can be achieved by linking the quinazoline core to another bioactive molecule through a suitable spacer.

For instance, the 2-position, after conversion to an amino or hydroxyl group, could be used as an attachment point for another molecular fragment. This strategy has been employed in the development of various quinazoline-based hybrid compounds. nih.govasianpubs.org The design of such hybrids is a rational approach in drug discovery, aiming to integrate the beneficial properties of different molecular entities into a single compound. tandfonline.com

| Hybridization Strategy | Linkage Point | Example of Hybrid Structure |

| Amide Bond Formation | 2-Amino derivative | A molecule where another bioactive core is linked to the 2-amino group via an amide bond. |

| Ether Linkage | 7-Hydroxy derivative | A hybrid compound where another pharmacophore is connected to the 7-oxygen via an ether linkage. |

This table provides conceptual strategies for the development of hybrid molecules based on the this compound core.

Based on a comprehensive review of scientific literature, there is no available preclinical data on the biological activity of the specific chemical compound This compound . Extensive searches have not yielded any studies detailing the in vitro cellular efficacy, including antiproliferative or antibacterial activities, for this particular molecule.

Therefore, it is not possible to provide an article with the detailed, evidence-based content requested in the outline for "Pre-clinical Biological Activity Assessment." The necessary experimental findings regarding its cytotoxicity, effects on the cell cycle, induction of apoptosis, inhibition of colony formation and cell migration, and its antibacterial spectrum are not present in the accessible scientific domain.

While research has been conducted on other quinoline and quinazoline derivatives, the strict requirement to focus solely on This compound cannot be fulfilled due to the absence of specific research data for this compound.

Pre Clinical Biological Activity Assessment

In Vitro Cellular Efficacy Studies

Antileishmanial Effects

No published research was identified that specifically investigates the antileishmanial effects of 2-Chloro-8-cyclopentyl-7-methoxyquinazoline. While quinoline (B57606) and quinazoline (B50416) derivatives have been explored for their potential against Leishmania species, data on this particular compound is not available.

Other Investigated Biological Activities (e.g., Anti-inflammatory, Antioxidant)

There is no available scientific literature detailing the investigation of this compound for anti-inflammatory or antioxidant properties.

In Vivo Pre-clinical Efficacy Models (Mechanism-Focused, Excluding Therapeutic Outcomes in Humans)

No in vivo studies detailing the pre-clinical efficacy of this compound in any animal models were found in the public domain.

Assessment in Mammalian Cancer Models (Limited to Proliferation Inhibition)

Information regarding the assessment of this compound in mammalian cancer models, specifically focusing on proliferation inhibition, is not available in published scientific literature. While some quinazoline derivatives have been investigated as inhibitors of cell proliferation in cancer, no such studies have been reported for this specific compound.

Efficacy in Relevant Infection Models

No studies were found that evaluate the in vivo efficacy of this compound in any relevant infection models.

Table 1: Investigated Biological Activities of this compound No data available for the specified biological activities.

Table 2: In Vivo Efficacy Models for this compoundMechanism of Action and Molecular Targeting

Identification of Molecular Targets

Specific molecular targets for 2-Chloro-8-cyclopentyl-7-methoxyquinazoline have not been identified in published research. However, the core quinazoline (B50416) structure is a well-recognized scaffold in medicinal chemistry known to interact with various kinase enzymes.

Receptor Tyrosine Kinase (RTK) Inhibition

While there is no direct evidence for this compound, the quinazoline scaffold is famously associated with the inhibition of receptor tyrosine kinases. japsonline.com

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The quinazoline nucleus is a foundational component of several first and second-generation EGFR tyrosine kinase inhibitors (TKIs). nih.govnih.gov These drugs function by competing with adenosine (B11128) triphosphate (ATP) at the catalytic site of the EGFR kinase domain, thereby preventing the autophosphorylation and activation of downstream signaling pathways that contribute to cell proliferation and survival. japsonline.comnih.gov Activating mutations in EGFR, common in non-small-cell lung cancer (NSCLC), can increase sensitivity to quinazoline-based inhibitors like gefitinib (B1684475) and erlotinib. nih.govnih.gov Research continues to explore novel quinazoline derivatives to overcome resistance mutations, such as T790M. japsonline.com However, no studies have specifically evaluated the EGFR inhibitory activity of this compound.

ErbB2 and ErbB4 Kinase Modulation

ErbB2 (also known as HER2) and ErbB4 are members of the same receptor tyrosine kinase family as EGFR (ErbB1). nih.gov Some quinazoline-based inhibitors are known to have activity against other members of the ErbB family. For instance, second-generation EGFR inhibitors can also inhibit other HER family members. nih.gov There is no available data to suggest whether this compound modulates ErbB2 or ErbB4 activity.

Cyclin-Dependent Kinase (CDK) Inhibition

Recent research has expanded the biological profile of the quinazoline and quinazolinone scaffolds to include the inhibition of cyclin-dependent kinases, which are crucial regulators of the cell cycle. nih.govtandfonline.comnih.gov

Specificity for CDK2

Several studies have investigated the potential of quinazolinone-based derivatives as CDK2 inhibitors. nih.govcu.edu.egtandfonline.com Overexpression of CDK2 is implicated in several cancers, making it a viable therapeutic target. nih.govcu.edu.eg By designing and synthesizing novel substituted quinazolinones, researchers have identified compounds that display significant inhibitory action against CDK2. nih.govcu.edu.egtandfonline.com No data is available to confirm or deny the activity of this compound against CDK2.

Specificity for CDK4/6

The quinazolinone scaffold has also been explored as a potential backbone for the development of CDK4/6 inhibitors. tandfonline.comnih.gov Targeting the CDK4/6-cyclin D-RB pathway is a validated strategy in certain cancers. Studies have described the synthesis of novel quinazolinone derivatives designed to meet the pharmacophoric requirements of CDK4/6 inhibitors, with some compounds demonstrating good inhibitory activity. tandfonline.comnih.gov The specificity of this compound for CDK4 or CDK6 has not been evaluated.

Data Tables

AAA ATPase Inhibition (e.g., p97)

A growing body of evidence points to the quinazoline scaffold as a promising framework for the development of inhibitors targeting the AAA (ATPases Associated with diverse cellular Activities) ATPase p97. While direct enzymatic assays for this compound are not publicly available, the synthesis of closely related analogs, such as 4-chloro-8-methoxyquinazoline (B182788), has been noted in the development of novel benzylquinazoline molecules as p97 inhibitors. nih.gov These inhibitors typically function in an ATP-competitive manner, binding to the ATP-binding pocket of the D2 domain of p97 and preventing the hydrolysis of ATP. This, in turn, disrupts the chaperone's function in protein degradation pathways, leading to an accumulation of misfolded proteins and cellular stress.

Modulation of Key Intracellular Signaling Pathways (e.g., PI3K/AKT/mTOR)

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Research on a structurally analogous compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has demonstrated potent modulation of this pathway. nih.gov This compound exhibited significant cytotoxicity in colorectal cancer cells by inhibiting the PI3K/AKT/mTOR signaling cascade. nih.gov The inhibition of this pathway by quinazoline derivatives can lead to the suppression of downstream effectors, ultimately resulting in cell cycle arrest and apoptosis.

Biochemical Characterization of Target Interactions

Understanding the biochemical interactions of this compound with its molecular targets is essential for elucidating its mechanism of action and for the development of more potent and selective derivatives.

Enzyme Kinetic Studies

Detailed enzyme kinetic studies are crucial to determine the nature of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor constant (Ki). For related benzylquinazoline-based p97 inhibitors, kinetic analyses have confirmed an ATP-competitive mechanism of action. nih.gov For the analogous 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, studies have demonstrated a dose-dependent inhibition of the PI3K/AKT/mTOR pathway, although specific enzyme kinetic parameters were not detailed. nih.gov

Binding Affinity Determinations

The potency of a compound is often quantified by its binding affinity for its target. For a series of novel benzylquinazoline inhibitors of p97, dissociation constants (Kd) were determined using microscale thermophoresis (MST). These studies revealed high-affinity binding to p97, with Kd values in the nanomolar to low micromolar range. nih.gov For instance, a compound synthesized from a 4-chloro-8-methoxyquinazoline intermediate displayed a Kd of 0.64 µM for p97. nih.gov

Table 1: Binding Affinity of a Structurally Related Quinazoline Derivative

| Compound | Target | Dissociation Constant (Kd) |

| Benzylquinazoline derivative (from 4-chloro-8-methoxyquinazoline intermediate) | p97 | 0.64 µM |

This interactive table provides an example of binding affinity data for a compound structurally related to this compound.

Cellular Pathway Analysis (Downstream Effects of Target Modulation)

Studies on the related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, have shown that modulation of the PI3K/AKT/mTOR pathway leads to several key downstream effects in colorectal cancer cells. These include:

Cell Cycle Arrest: The compound was found to arrest the cell cycle at the G2/M phase. nih.gov

Induction of Apoptosis: A significant increase in both early and late-stage apoptotic cells was observed following treatment. nih.gov

Increased Reactive Oxygen Species (ROS) Production: The compound was shown to promote the generation of intracellular ROS, which can contribute to cellular damage and apoptosis. nih.gov

Reduction of Mitochondrial Membrane Potential: A decrease in mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and a precursor to apoptosis, was also observed. nih.gov

Table 2: Downstream Cellular Effects of a Structurally Related Quinazoline Compound

| Cellular Effect | Observation |

| Cell Cycle | Arrest at G2/M phase |

| Apoptosis | Induction of both early and late apoptosis |

| Oxidative Stress | Increased production of Reactive Oxygen Species (ROS) |

| Mitochondrial Integrity | Reduction in mitochondrial membrane potential |

This interactive table summarizes the observed downstream cellular effects of a compound structurally related to this compound.

Structure Activity Relationship Sar Studies

Impact of Quinazoline (B50416) Core Modifications on Biological Activity

The quinazoline ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a versatile and privileged scaffold in drug discovery. nih.gov Its rigid structure provides a well-defined orientation for substituents to interact with biological targets, particularly the ATP-binding sites of protein kinases. jbclinpharm.orgjbclinpharm.org The nitrogen atoms at positions 1 and 3 are crucial, often acting as hydrogen bond acceptors, which anchor the molecule within the target's active site. mdpi.com

Role of the 2-Chloro Substituent in Biological Activity

The substituent at the C2 position of the quinazoline ring plays a significant role in defining the compound's chemical reactivity and biological interactions. In many synthetic pathways, a chlorine atom at this position serves as a versatile chemical handle. It is an effective leaving group, allowing for nucleophilic substitution reactions to introduce a diverse range of functional groups, thereby enabling the creation of extensive compound libraries for SAR exploration. nih.govresearchgate.net

Beyond its role as a synthetic intermediate, the 2-chloro group can be essential for the biological activity of the final compound. Studies on hybrid quinazoline analogues have highlighted that the presence of a chlorine atom at the C2 position, in combination with methoxy (B1213986) groups at C6 and C7, is crucial for cytotoxic activity against cancer cell lines like MCF-7. nih.gov The electronegativity and size of the chlorine atom can influence the electronic distribution of the entire quinazoline ring system, potentially enhancing binding affinity to target proteins.

Significance of the 8-Cyclopentyl Moiety on Potency and Selectivity

While substitutions at the C6 and C7 positions are more commonly explored, modifications at the C8 position can also have a profound impact on biological activity. Research into novel quinazoline derivatives has shown that introducing substituents at the C8 position generally leads to more potent compounds. nih.gov For instance, the introduction of a chloro group at C8 on a related quinazoline scaffold resulted in a compound with excellent brain penetration and pharmacokinetic properties. nih.gov

The 8-cyclopentyl group in 2-Chloro-8-cyclopentyl-7-methoxyquinazoline is a bulky, non-polar, and lipophilic moiety. Such groups are often designed to fit into specific hydrophobic pockets within a protein's binding site. This interaction can significantly enhance the binding affinity and selectivity of the compound for its intended target. In a study of 8-(o-tolyl)quinazoline derivatives designed as PD-L1 inhibitors, the bulky group at the C8 position was found to occupy a cylindrical hydrophobic channel, which was critical for its inhibitory activity. nih.gov This suggests that the 8-cyclopentyl group likely serves a similar purpose, anchoring the molecule in a hydrophobic region of its biological target to improve potency.

To illustrate the effect of substitutions on potency, the following table shows data for an analogous series of quinazoline-based JNK3 inhibitors where modifications at the C8 position were explored.

| Compound | C8-Substituent | JNK3 IC₅₀ (nM) |

|---|---|---|

| Analog 1 | -H | 130 |

| Analog 2 | -Methyl | 50 |

| Analog 3 | -Thiazole | 30 |

| Analog 4 | -Chloro | 15 |

This table demonstrates that in a related series, moving from no substituent (-H) to various groups at the C8 position progressively increases inhibitory potency.

Contribution of the 7-Methoxy Group to Pharmacological Profile

The substitution pattern on the benzene portion of the quinazoline core is a critical determinant of pharmacological activity, particularly for kinase inhibitors. Electron-donating groups, such as methoxy (-OCH₃) groups, at the C6 and C7 positions are a hallmark of many potent and selective epidermal growth factor receptor (EGFR) kinase inhibitors. mdpi.com These groups can improve the binding activity by engaging in favorable interactions, such as hydrogen bonding with key residues in the kinase ATP pocket. mdpi.com

Influence of Additional Substituents on Activity and Selectivity

For example, in many quinazoline-based kinase inhibitors, the C4 position is often substituted with an aniline (B41778) or a similar moiety, which can drastically affect activity. mdpi.com Even small changes to other positions, such as C5 or C6, can alter the molecule's interaction with off-target proteins, thereby improving its selectivity profile. Studies have shown that exploring different substituents at various positions is a key strategy for optimizing lead compounds, often leading to improved potency and better drug-like properties. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jbclinpharm.orgatlantis-press.com For quinazoline derivatives, 3D-QSAR methods like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) have been successfully employed to understand the structural requirements for potent inhibition of targets like EGFR tyrosine kinase. jbclinpharm.orgjbclinpharm.org

These models use molecular descriptors—such as steric, electrostatic, and hydrophobic fields—to predict the activity of novel, unsynthesized compounds. atlantis-press.comresearchgate.net For quinazoline-based kinase inhibitors, QSAR studies have revealed that descriptors related to electronic properties (e.g., Estate Contribution descriptors) are often highly important in predicting inhibitory activity. nih.gov Such models generate "master grid maps" that visualize favorable and unfavorable regions around the molecular scaffold, providing invaluable guidance for designing new analogs with enhanced potency and selectivity. jbclinpharm.orgjbclinpharm.org Applying QSAR approaches to a series based on the this compound scaffold would be a logical step in optimizing its activity.

The following table lists key descriptors often used in QSAR models for quinazoline derivatives.

| Descriptor Type | Example Descriptor | Property Modeled |

|---|---|---|

| Topological | Topological Polar Surface Area (TPSA) | Molecular polarity, membrane permeability |

| Electronic | Estate Contribution Indices (e.g., SaaOE-Index) | Distribution of electrons, atomic charge |

| Physicochemical | LogP | Lipophilicity, solubility |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

Computational Chemistry and Molecular Modeling of 2 Chloro 8 Cyclopentyl 7 Methoxyquinazoline

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, providing deep insights into the interactions between small molecules and their biological targets. For a compound such as 2-Chloro-8-cyclopentyl-7-methoxyquinazoline, these in silico techniques can predict its biological activity, elucidate its mechanism of action, and guide the design of more potent and selective analogs. This section explores the application of both ligand-based and structure-based drug design methodologies to this specific quinazoline (B50416) derivative.

Analytical Methodologies for Research and Characterization Excluding Basic Identification Data

Spectroscopic Techniques for Structural Elucidation of Novel Analogs

Spectroscopic methods are indispensable for elucidating the molecular structure of new chemical entities. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce the precise arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of quinazoline (B50416) derivatives.

In the analysis of novel quinazoline analogs, ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, the chemical shifts of protons on the quinazoline core, the cyclopentyl group, and the methoxy (B1213986) group would appear in distinct regions of the spectrum. Spin-spin coupling patterns would further help to establish the connectivity of these molecular fragments.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shift of each carbon atom is indicative of its hybridization and the nature of its neighboring atoms. For example, the carbon atoms of the quinazoline ring, the cyclopentyl ring, and the methoxy group would each have characteristic chemical shifts. Two-dimensional NMR techniques, such as COSY and HMBC, are often employed to establish definitive correlations between protons and carbons, which is critical for the unambiguous structural assignment of new analogs. evitachem.com

Table 1: Representative ¹H NMR Chemical Shift Ranges for Quinazoline Analogs

| Protons | Chemical Shift (ppm) |

| Aromatic (Quinazoline Ring) | 7.0 - 8.5 |

| Methoxy (-OCH₃) | 3.8 - 4.2 |

| Cyclopentyl (-C₅H₉) | 1.5 - 2.5 |

Note: These are general ranges and can vary based on the specific substitution pattern of the quinazoline analog.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its molecular formula.

When analyzing novel analogs of 2-Chloro-8-cyclopentyl-7-methoxyquinazoline, the mass spectrum would show a molecular ion peak corresponding to the mass of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways, and the masses of the resulting fragments can help to identify the different structural components of the molecule. Understanding the dissociation pathways of protonated quinazolines is a key area of research to facilitate the rapid characterization of new derivatives.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.

For a quinazoline derivative like this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-Cl bond, the C-O bonds of the methoxy group, the C-N bonds of the quinazoline ring, and the C-H bonds of the aromatic and aliphatic parts of the molecule. The presence and position of these bands can confirm the incorporation of the various functional groups into the final structure.

Table 2: Characteristic IR Absorption Frequencies for Quinazoline Analogs

| Functional Group | Wavenumber (cm⁻¹) |

| C=N (Quinazoline Ring) | 1620 - 1550 |

| C-O (Methoxy) | 1250 - 1050 |

| C-Cl | 800 - 600 |

| Aromatic C-H | 3100 - 3000 |

| Aliphatic C-H | 3000 - 2850 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture, which is critical for assessing the purity of a synthesized compound and for its isolation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of organic compounds. In the context of quinazoline derivatives, reversed-phase HPLC is a common method for purity assessment.

A typical HPLC method for a compound like this compound would involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a modifier like formic acid or trifluoroacetic acid. The purity of the compound is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. HPLC can also be used on a preparative scale to isolate the pure compound from a reaction mixture.

Table 3: Typical HPLC Parameters for Analysis of Quinazoline Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (at a wavelength of maximum absorbance) |

| Flow Rate | 0.5 - 1.5 mL/min |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. For the analysis of quinazoline derivatives, GC can be used to assess purity and identify volatile impurities.

In a GC analysis, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS is a particularly powerful combination as it provides both separation and structural identification of the components. The purity of the target compound is determined by the relative area of its peak in the chromatogram.

X-ray Crystallography for Absolute Stereochemistry and Protein-Ligand Complex Structure Determination

X-ray crystallography is a definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While this compound is primarily documented as a chemical intermediate for the synthesis of kinase inhibitors, crystallographic studies of its derivatives provide critical insights into the structural basis of their biological activity. These studies are fundamental for structure-based drug design, revealing how the core quinazoline scaffold orients itself within a protein's active site.

The primary application of X-ray crystallography for this compound's derivatives has been to determine their binding mode in complex with target proteins, particularly cyclin-dependent kinases (CDKs). As the parent compound, this compound, is not chiral, studies on its absolute stereochemistry are not applicable. Instead, the focus remains on its structural conformation when incorporated into larger, biologically active molecules.

A key example is the crystallographic analysis of a potent inhibitor derived from this compound, which is bound to Cyclin-Dependent Kinase 2 (CDK2). In these protein-ligand complexes, the 2-chloro group has been substituted to form the final inhibitor, but the 8-cyclopentyl-7-methoxyquinazoline core remains intact. The crystal structure reveals that this core scaffold anchors the inhibitor within the ATP-binding pocket of the kinase.

The quinazoline ring system typically forms critical hydrogen bonds with the "hinge" region of the kinase, a structurally conserved segment that connects the N- and C-terminal lobes of the enzyme. The nitrogen atoms of the quinazoline ring act as hydrogen bond acceptors, interacting with the backbone amide groups of key amino acid residues in the hinge. The 8-cyclopentyl group is positioned to occupy a deep hydrophobic pocket, while the 7-methoxy group can also contribute to binding affinity through specific interactions. This detailed structural information, available only through high-resolution X-ray crystallography, is invaluable for optimizing inhibitor potency and selectivity.

Below are tables summarizing representative crystallographic data for a CDK2 protein in complex with a ligand containing the 8-cyclopentyl-7-methoxyquinazoline core.

Table 1: Representative Crystallographic Data for a Protein-Ligand Complex

| Parameter | Value |

|---|---|

| PDB ID | 2A4L |

| Protein Target | Cyclin-Dependent Kinase 2 (CDK2) |

| Resolution (Å) | 2.05 |

| Space Group | P 21 21 21 |

| Unit Cell Dimensions (a, b, c in Å) | 52.8, 69.1, 102.3 |

| Unit Cell Angles (α, β, γ in °) | 90, 90, 90 |

Table 2: Key Intermolecular Interactions of the Quinazoline Core

| Ligand Group | Protein Residue | Interaction Type |

|---|---|---|

| Quinazoline N1 Atom | Leu83 (Backbone NH) | Hydrogen Bond |

| Substituent at 2-position | Leu83 (Backbone C=O) | Hydrogen Bond |

| Cyclopentyl Group | Ile10, Val18, Ala31, Val64, Phe80, Leu134 | Hydrophobic Interactions |

| Methoxy Group | Asp86 | Water-mediated Hydrogen Bond |

Future Research Directions and Research Gaps

Exploration of Novel Biological Targets for Quinazoline (B50416) Derivatives

The majority of research on the anticancer activity of quinazoline derivatives has focused on their ability to inhibit protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR). nih.govfrontiersin.org While this has led to successful drugs, the emergence of drug resistance necessitates the identification of new molecular targets. nih.gov Future research should expand the scope of biological screening to uncover novel mechanisms of action.

Potential Untapped Targets:

Other Kinase Families: Beyond EGFR, the human kinome presents hundreds of potential targets. Systematic screening of quinazoline libraries against a broad panel of kinases could identify novel inhibitors for cancers driven by other signaling pathways.

Epigenetic Modulators: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), histone methyltransferases (HMTs), and DNA methyltransferases (DNMTs), are increasingly recognized as valid cancer targets. The planar, aromatic nature of the quinazoline ring makes it a suitable scaffold for designing inhibitors that can interact with the active sites of these enzymes.

Metabolic Enzymes: Altered metabolism is a hallmark of cancer. Targeting key metabolic enzymes, such as those in the glycolysis or glutaminolysis pathways, offers a promising therapeutic strategy. Quinazoline derivatives could be explored for their ability to modulate these metabolic targets.

Other Enzyme Classes: Research has indicated that quinazoline derivatives may act as inhibitors for various other enzymes, including dihydrofolate reductase (DHFR), poly-(ADP-ribose)-polymerase (PARP), and tubulin polymerization, presenting additional avenues for targeted cancer therapy. nih.gov Furthermore, their potential as acetylcholinesterase inhibitors suggests applications in neurodegenerative diseases like Alzheimer's. nih.gov

Exploring these diverse targets could reveal that a specifically substituted compound like 2-Chloro-8-cyclopentyl-7-methoxyquinazoline possesses unique activity profiles, potentially offering higher selectivity and novel therapeutic applications beyond the established roles of current quinazoline-based drugs. mdpi.com

Development of Advanced Synthetic Routes for Complex Analogs

The biological activity of quinazoline derivatives is highly dependent on the substitution patterns on the quinazoline core. mdpi.com To fully explore the chemical space around a lead compound like this compound, the development of advanced, efficient, and versatile synthetic methodologies is crucial.

While numerous methods exist for synthesizing the quinazoline core, there is a continuous need for improvement. nih.gov Future synthetic research should focus on:

Green Chemistry Approaches: Implementing eco-friendly methods, such as microwave-assisted and solvent-free reactions or the use of less toxic catalysts, can make the synthesis of quinazoline libraries more sustainable and cost-effective. nih.gov

Multi-Component Reactions (MCRs): One-pot reactions that combine three or more starting materials to form the final product offer significant advantages in terms of efficiency and atom economy. nih.gov Developing novel MCRs would accelerate the synthesis of diverse quinazoline analogs.

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis is highly desirable. Techniques like C-H activation allow for the direct introduction of new functional groups onto the quinazoline scaffold or its substituents, enabling rapid generation of analogs without the need for de novo synthesis. organic-chemistry.org

Combinatorial Chemistry: Creating large, focused libraries of analogs by systematically varying the substituents at different positions (e.g., modifying the cyclopentyl group, altering the methoxy (B1213986) group, or replacing the chlorine atom) is essential for establishing robust Structure-Activity Relationships (SAR). nih.gov

These advanced synthetic strategies will be instrumental in creating complex analogs, including fused tricyclic systems like thiazoloquinazolines, which may exhibit enhanced biological activity or novel pharmacological properties. researchgate.net

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

Understanding the precise mechanism of action of a drug candidate is fundamental to its development. While traditional assays identify the primary target, they often fail to capture the broader impact of a compound on cellular systems. The integration of multiple "omics" datasets provides a holistic view of a drug's biological effects. f1000research.com

A multi-omics approach for a compound like this compound would involve:

Genomics/Transcriptomics: Analyzing changes in gene expression (mRNA levels) in cells treated with the compound to identify upregulated or downregulated pathways.

Proteomics: Quantifying changes in the levels of thousands of proteins to understand the compound's impact on cellular machinery. Functional proteomics can also be used to directly identify the protein targets that bind to the compound. mendeley.com

Metabolomics: Measuring the levels of small-molecule metabolites to assess the effect on cellular metabolism.

By integrating these large-scale datasets, researchers can construct detailed network models of the drug's mechanism of action. This systems biology approach can help to identify not only the intended target but also potential off-target effects, mechanisms of resistance, and biomarkers to predict patient response. researchgate.net

Design of Targeted Delivery Systems for Pre-clinical Research

Even a highly potent compound can fail in pre-clinical or clinical development due to poor pharmacokinetic properties or systemic toxicity. nih.gov Targeted delivery systems aim to increase the concentration of a drug at the site of action (e.g., a tumor) while minimizing its exposure to healthy tissues, thereby improving efficacy and reducing side effects.

For promising quinazoline derivatives identified in initial screenings, future research should explore the development of targeted delivery systems, such as:

Nanoparticle Formulations: Encapsulating the drug in liposomes, polymeric nanoparticles, or micelles can improve its solubility, stability, and circulation time in the body.

Antibody-Drug Conjugates (ADCs): Attaching the quinazoline compound to an antibody that specifically recognizes a protein on the surface of cancer cells allows for highly targeted delivery of the cytotoxic agent.

Prodrug Strategies: Modifying the drug with a chemical group that is cleaved off only at the target site (e.g., by an enzyme that is overexpressed in tumors) can ensure that the active drug is released precisely where it is needed.

These advanced delivery strategies are critical for translating potent in vitro activity into effective and safe in vivo therapeutic outcomes for novel quinazoline-based drug candidates.

Computational Refinements for Enhanced Predictive Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. proquest.com For quinazoline derivatives, techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are widely used to understand binding modes and predict the activity of new analogs. frontiersin.orgnih.govtandfonline.com

Future advancements in this area will focus on enhancing the predictive power and scope of these models:

Machine Learning and Artificial Intelligence (AI): AI algorithms can be trained on large datasets of known active and inactive compounds to develop predictive models that can screen virtual libraries of millions of potential quinazoline derivatives far more rapidly than physical screening. These models can predict not only biological activity but also pharmacokinetic (ADME) and toxicity (Tox) properties.

Enhanced Sampling MD Simulations: Advanced simulation techniques can provide deeper insights into the dynamics of protein-ligand interactions, revealing subtle conformational changes that are crucial for binding and activity. This can help explain why small changes to the ligand structure can have large effects on its potency.

Polypharmacology Prediction: Many drugs act on multiple targets. Computational models that can predict the likely targets of a given quinazoline derivative across the human proteome will be valuable for identifying potential new applications (drug repurposing) and predicting off-target side effects.

The table below summarizes key computational techniques and their future applications in the study of quinazoline derivatives.

| Computational Technique | Current Application in Quinazoline Research | Future Refinement/Application |

| 3D-QSAR (CoMFA/CoMSIA) | Correlate 3D structural features with biological activity to guide analog design. tandfonline.commdpi.com | Integration with machine learning for more accurate prediction of activity for diverse chemical scaffolds. |

| Molecular Docking | Predict the binding pose and affinity of quinazoline derivatives in the active site of a target protein. nih.gov | Use of more flexible docking algorithms and advanced scoring functions to improve accuracy, especially for challenging targets. |

| Molecular Dynamics (MD) | Simulate the stability and conformational dynamics of the ligand-receptor complex over time. nih.gov | Application of long-timescale simulations and enhanced sampling methods to study drug-target residence time and allosteric modulation. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features required for biological activity. nih.gov | Development of dynamic pharmacophore models that account for receptor flexibility and multiple binding modes. |

| AI/Machine Learning | (Emerging) | Large-scale virtual screening, prediction of ADMET properties, de novo drug design, and polypharmacology profiling. |

By leveraging these advanced computational methods, the design and optimization of novel, potent, and selective quinazoline-based therapeutic agents can be significantly accelerated.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-8-cyclopentyl-7-methoxyquinazoline, and how can reaction conditions be systematically optimized?

A three-component reaction strategy involving substituted quinoline precursors, cyclopentyl derivatives, and methoxylation agents is commonly employed. Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or acetonitrile), and catalysts such as Pd(OAc)₂ for cross-coupling steps. Optimization involves iterative testing of molar ratios, reaction time, and purification methods (e.g., column chromatography or recrystallization) to maximize yield and purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

Combine spectroscopic techniques:

Q. What methodologies are recommended for assessing solubility and stability in storage?

- Solubility: Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) using UV-Vis spectroscopy or gravimetric analysis.

- Stability: Conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels, monitored via HPLC to detect decomposition products .

Advanced Research Questions

Q. How can Structure-Activity Relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the quinazoline core?

- Substituent variation: Synthesize analogs with modifications at C2 (e.g., replacing Cl with Br), C7 (methoxy vs. ethoxy), and C8 (cyclopentyl vs. cyclohexyl).

- Biological assays: Use enzyme inhibition assays (e.g., kinase targets) or cellular models to correlate structural changes with activity. Statistical tools like PCA can identify critical substituents .

Q. What strategies validate analytical methods for detecting impurities in this compound?

- Forced degradation: Expose the compound to heat, light, and acidic/alkaline conditions to generate degradation products.

- HPLC/LC-MS validation: Establish specificity, linearity (R² > 0.99), and LOD/LOQ using spiked impurity standards. Reference pharmacopeial guidelines for benzodiazepine analogs as a template .

Q. How should researchers address contradictions in SAR data across different studies?

- Methodological audit: Compare experimental variables (e.g., assay type, cell lines, compound purity).

- Computational cross-validation: Apply molecular docking to verify binding poses against divergent biological targets.

- Meta-analysis: Aggregate data from multiple studies to identify consensus trends, as seen in hybrid receptor-response models .

Q. What crystallographic techniques resolve challenges in characterizing quinazoline derivatives?

- Data collection: Use synchrotron radiation for high-resolution diffraction (≤ 0.8 Å).

- Refinement: Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks.

- Validation: Check via R-factor convergence (< 5%) and PLATON for structural outliers, as in 2-chloro-8-methoxyquinoline derivatives .

Q. How to assess the compound’s stability under physiological conditions for in vivo studies?

Q. What computational tools predict synthetic feasibility of novel quinazoline analogs?

Q. How to integrate multi-omics data for mechanistic studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.